1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene
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Overview
Description
1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene is an organic compound with the molecular formula C9H6BrCl. This compound is characterized by the presence of a bromine atom attached to a propynyl group and a chlorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or amines.
Oxidation Reactions: Formation of epoxides or ketones.
Reduction Reactions: Formation of alkenes or alkanes.
Scientific Research Applications
1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly useful in the study of enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(trimethylsilyl)-1-propyne: Similar in structure but contains a trimethylsilyl group instead of a chlorobenzene ring.
Propargyl bromide: Contains a bromine atom attached to a propynyl group but lacks the chlorobenzene ring.
Uniqueness
1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene is unique due to the presence of both a bromine atom and a chlorine atom attached to a benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-3-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCCPPFXSTWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026840-30-1 |
Source
|
Record name | 1-(3-bromoprop-1-yn-1-yl)-3-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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